2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzene ring and a pyrimidinyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with pyrimidin-2-amine. The optimized reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the amide bond. For instance, the reaction can be carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher efficiency and cost-effectiveness by employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.
Reduction: Formation of 2,4-dimethoxy-N-(pyrimidin-2-yl)aniline.
Substitution: Formation of halogenated derivatives such as 2,4-dibromo-N-(pyrimidin-2-yl)benzamide.
Scientific Research Applications
2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Studied for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as a quorum sensing inhibitor, it binds to the signaling molecules or receptors involved in bacterial communication, thereby disrupting the quorum sensing pathway and inhibiting biofilm formation . This can lead to reduced bacterial virulence and resistance.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
2,4-Dimethoxy-N-(thiazol-2-yl)benzamide: Contains a thiazolyl group instead of a pyrimidinyl group.
2,4-Dimethoxy-N-(pyrazin-2-yl)benzamide: Features a pyrazinyl group instead of a pyrimidinyl group.
Uniqueness
2,4-Dimethoxy-N-(pyrimidin-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrimidinyl group enhances its ability to interact with nucleic acids and proteins, making it a valuable compound for research in molecular biology and medicinal chemistry.
Properties
CAS No. |
545339-65-9 |
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Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2,4-dimethoxy-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C13H13N3O3/c1-18-9-4-5-10(11(8-9)19-2)12(17)16-13-14-6-3-7-15-13/h3-8H,1-2H3,(H,14,15,16,17) |
InChI Key |
VOSFPLGADAMBNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC=CC=N2)OC |
Origin of Product |
United States |
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